1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene CAS 521061-61-0
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene CAS 521061-61-0
An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0)
This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into its properties, synthesis, applications, and handling.
Introduction
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, identified by the CAS number 521061-61-0, is a substituted aromatic ether. Its molecular structure, featuring a chloroethoxy group, a methoxy group, and a methyl group on a benzene ring, makes it a valuable precursor in multi-step organic syntheses. The primary and most well-documented application of this compound is as a crucial intermediate in the manufacturing of Ranolazine, an anti-anginal medication.[1][2][3] The strategic placement of its functional groups allows for specific and controlled reactions to build more complex molecular architectures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is presented in the table below. This data is compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 521061-61-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₃ClO₂ | [4] |
| Molecular Weight | 200.66 g/mol | [4][5] |
| Appearance | Solid (typical) | [5] |
| Purity | ≥95% - ≥98% (as commercially available) | [4][5][6] |
| SMILES | CC1=CC(=C(C=C1)OCCCl)OC | [4] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [4] |
| LogP (calculated) | 2.62 - 2.89 | [4][5] |
| Rotatable Bonds | 4 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
The synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene typically proceeds via a Williamson ether synthesis. This well-established reaction involves the alkylation of a phenol with a haloalkane under basic conditions.
Synthetic Pathway
The primary starting material for this synthesis is 2-methoxy-4-methylphenol (also known as 4-methylguaiacol or p-creosol).[7][8][9][10] This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic chloro-containing reagent.
Caption: Synthetic workflow for 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on standard organic synthesis principles for this type of transformation.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq.), a suitable solvent such as acetone or dimethylformamide (DMF), and a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-chloroethane or 1,2-dichloroethane (1.2-1.5 eq.) dropwise at room temperature. Using a reagent with two different halogens (like 1-bromo-2-chloroethane) can offer better selectivity for the desired reaction, as the bromo group is a better leaving group.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtering, the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Application in the Synthesis of Ranolazine
The primary utility of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is as a key building block in the synthesis of Ranolazine.[1][2][3][11][12][13] Ranolazine's structure contains a piperazine ring linked to a 2,6-dimethylphenylacetamide moiety on one side, and a hydroxypropyl-methoxyphenoxy group on the other. 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene provides the methoxyphenoxy portion and the two-carbon linker.
The Key Condensation Step
In a common synthetic route to Ranolazine, 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is condensed with N-(2,6-dimethylphenyl)-1-piperazineacetamide. In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride from the chloroethoxy group of the intermediate.
Caption: Key condensation step in Ranolazine synthesis.
This condensation is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, and in a suitable solvent such as methanol or toluene, often at elevated temperatures.[1][11]
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic Protons: Three protons in the aromatic region (approx. 6.7-7.0 ppm), likely showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm, integrating to three protons.
-
Ethoxy Protons: Two triplets corresponding to the -OCH₂- and -CH₂Cl protons of the chloroethoxy group. The protons adjacent to the oxygen (-OCH₂-) would be expected around 4.1-4.3 ppm, while the protons adjacent to the chlorine (-CH₂Cl) would be slightly downfield, likely around 3.7-3.9 ppm.
-
Methyl Group: A singlet for the aromatic methyl group at approximately 2.2-2.3 ppm, integrating to three protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm).
-
Methoxy Carbon: A signal around 55-56 ppm.
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Ethoxy Carbons: A signal for the carbon attached to oxygen (-OCH₂-) around 68-70 ppm, and a signal for the carbon attached to chlorine (-CH₂Cl) around 41-43 ppm.
-
Methyl Carbon: A signal for the aromatic methyl group around 20-21 ppm.
-
-
IR Spectroscopy:
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C-O-C Stretch (Aromatic Ether): Strong, characteristic bands around 1250-1200 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is not widely available, the safety precautions can be inferred from structurally related compounds such as other chloroethoxybenzenes and methoxybenzenes.[14][15][16]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][16]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[14][16]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[14][16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[16]
-
Conclusion
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a specialized chemical intermediate of significant value in the pharmaceutical industry, particularly for the synthesis of Ranolazine. Its synthesis via Williamson etherification is straightforward, and its reactivity is well-defined for subsequent nucleophilic substitution reactions. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist or researcher working with this compound.
References
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High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. (2013). Available at: [Link]
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